molecular formula C11H5Cl2F3N2O B13729686 6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine

6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine

Katalognummer: B13729686
Molekulargewicht: 309.07 g/mol
InChI-Schlüssel: QBWXUFPWWBNBBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine is a chemical compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

The synthesis of 6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2,5-dichlorobenzonitrile with trifluoroacetic acid and a suitable base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

  • 2,4-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine
  • 6-(2,5-Dichlorophenyl)-2-hydroxy-4-methylpyrimidine
  • 6-(2,5-Dichlorophenyl)-2-hydroxy-4-(difluoromethyl)pyrimidine

These compounds share structural similarities but differ in their chemical and physical properties, leading to variations in their reactivity, biological activities, and applications

Eigenschaften

Molekularformel

C11H5Cl2F3N2O

Molekulargewicht

309.07 g/mol

IUPAC-Name

4-(2,5-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H5Cl2F3N2O/c12-5-1-2-7(13)6(3-5)8-4-9(11(14,15)16)18-10(19)17-8/h1-4H,(H,17,18,19)

InChI-Schlüssel

QBWXUFPWWBNBBE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C2=NC(=O)NC(=C2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.